Cas no 894059-76-8 (6-(4-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine)
6-(4-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine Chemical and Physical Properties
Names and Identifiers
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- 6-(4-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine
- 1,2,4-Triazolo[4,3-b]pyridazine, 6-(4-fluorophenyl)-3-[[(4-nitrophenyl)methyl]thio]-
- 894059-76-8
- AKOS024654111
- 6-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(4-fluorophenyl)-3-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(4-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine
- F2506-1242
-
- Inchi: 1S/C18H12FN5O2S/c19-14-5-3-13(4-6-14)16-9-10-17-20-21-18(23(17)22-16)27-11-12-1-7-15(8-2-12)24(25)26/h1-10H,11H2
- InChI Key: KBLHPTLTXCTRJG-UHFFFAOYSA-N
- SMILES: C12=NN=C(SCC3=CC=C([N+]([O-])=O)C=C3)N1N=C(C1=CC=C(F)C=C1)C=C2
Computed Properties
- Exact Mass: 381.06957398g/mol
- Monoisotopic Mass: 381.06957398g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 509
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 114Ų
Experimental Properties
- Density: 1.49±0.1 g/cm3(Predicted)
- pka: -1.42±0.30(Predicted)
6-(4-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine Pricemore >>
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| Life Chemicals | F2506-1242-2μmol |
6-(4-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine |
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894059-76-8 | 90%+ | 3mg |
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$66.0 | 2023-05-16 | |
| Life Chemicals | F2506-1242-5mg |
6-(4-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine |
894059-76-8 | 90%+ | 5mg |
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6-(4-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine |
894059-76-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
6-(4-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 6-(4-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine
Introduction to 6-(4-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine (CAS No. 894059-76-8) and Its Emerging Applications in Chemical Biology
The compound 6-(4-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine, identified by its CAS number 894059-76-8, represents a fascinating molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound combines structural features from multiple fused rings, including a triazolobpyridazine core, which has garnered attention due to its unique electronic and steric properties. The presence of substituents such as 4-fluorophenyl and (4-nitrophenyl)methylsulfanyl introduces tunable pharmacophoric elements that can modulate interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between this compound and biological macromolecules. The triazolobpyridazine scaffold has been shown to exhibit favorable binding affinities with enzymes and receptors, making it a promising candidate for drug discovery. Specifically, studies have highlighted its potential as an inhibitor of kinases and other signaling proteins, which play critical roles in various diseases, including cancer and inflammatory disorders. The fluorine atom in the 4-fluorophenyl group is particularly noteworthy, as it can enhance metabolic stability while influencing receptor binding affinity.
The (4-nitrophenyl)methylsulfanyl moiety adds another layer of complexity to the compound's pharmacological profile. This group not only contributes to the overall hydrophobicity but also serves as a handle for further derivatization. Researchers have leveraged this flexibility to design analogs with improved solubility or enhanced target specificity. For instance, modifications at this position have led to compounds with reduced off-target effects while maintaining potent activity against disease-causing targets.
In vitro studies have demonstrated that derivatives of 6-(4-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine exhibit notable cytotoxicity against certain cancer cell lines. Mechanistic investigations suggest that these effects are mediated through inhibition of key pathways involved in cell proliferation and survival. Furthermore, preclinical trials have begun to explore the therapeutic potential of these compounds in animal models of cancer. The results are promising, with some derivatives showing significant tumor growth inhibition without apparent toxicity to normal tissues.
Beyond oncology, this compound class has shown promise in addressing other pathological conditions. For example, research indicates that certain derivatives can modulate inflammatory responses by inhibiting the activity of nuclear factor kappa B (NF-κB). NF-κB is a critical transcription factor involved in the regulation of immune responses and has been implicated in chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis. By targeting NF-κB signaling pathways, these compounds may offer novel therapeutic strategies for these conditions.
The synthesis of 6-(4-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine (CAS No. 894059-76-8) involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps include cyclization reactions to form the triazolobpyridazine core, followed by functional group interconversions to introduce the desired substituents. Advances in green chemistry principles have also been applied to optimize these synthetic routes, minimizing waste and improving yields. Such efforts align with broader trends in pharmaceutical manufacturing aimed at sustainability and efficiency.
From a computational perspective, virtual screening techniques have been instrumental in identifying lead compounds derived from this scaffold. By leveraging high-throughput docking simulations and machine learning algorithms, researchers can rapidly evaluate large libraries of analogs for their binding affinity and selectivity profiles. This approach has accelerated the discovery process significantly compared to traditional trial-and-error methods.
The development of novel analytical methodologies has further enhanced our ability to study these compounds in complex biological systems. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) allow for precise characterization of both parent compounds and their metabolites. These tools are essential for understanding drug metabolism and pharmacokinetics—critical factors determining a drug's efficacy and safety profile.
Future directions in research on 6-(4-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine (CAS No. 894059-76-8) include exploring its potential as an adjuvant therapy alongside existing treatments for cancer and inflammatory diseases. Additionally, investigating its interactions with other biological targets may uncover novel mechanisms of action or therapeutic applications not yet considered.
In conclusion,6-(4-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine represents a structurally intriguing compound with significant promise in chemical biology and drug discovery. Its unique combination of pharmacophoric elements makes it a versatile platform for developing therapeutics targeting diverse diseases. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing medical science.
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